1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole
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Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxyethyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the phenoxyethyl group. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The benzimidazole core can interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)ethylamine: Shares the phenoxyethyl group but lacks the benzimidazole core.
1-(2-Methoxyethyl)-2-phenylbenzimidazole: Contains the benzimidazole core but with a different substituent.
2-(2-Chlorophenoxy)acetic acid: Similar phenoxy group but with a carboxylic acid functionality.
Uniqueness
1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is unique due to the combination of the benzimidazole core and the phenoxyethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8g/mol |
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole |
InChI |
InChI=1S/C17H17ClN2O2/c1-21-12-17-19-14-7-3-4-8-15(14)20(17)10-11-22-16-9-5-2-6-13(16)18/h2-9H,10-12H2,1H3 |
InChI Key |
ZCJURCUVGVEZBL-UHFFFAOYSA-N |
SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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